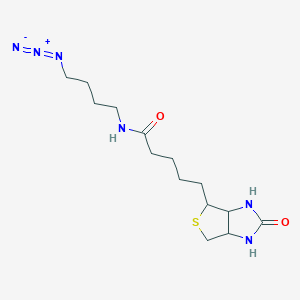

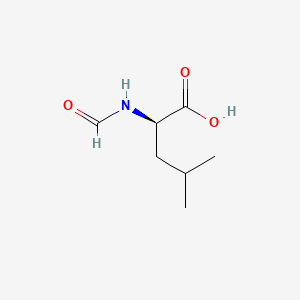

N-alpha-Formyl-D-leucine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-alpha-Formyl-D-leucine” is a compound with the formula C₇H₁₃NO₃ and a molecular weight of 159.185 g/mol . It is also known as N-Formyl-D-leucine .

Synthesis Analysis

The N-formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are valuable intermediates in pharmacological syntheses or important building blocks in synthetic and industrial organic chemistry .

Chemical Reactions Analysis

The N-formylation of amines or nitroarenes using catalysts is a prominent, chemoselective, and efficient reaction for the fabrication of formyl amides . Formamides are one of the most valuable intermediates in pharmacological syntheses or important building blocks in synthetic and industrial organic chemistry .

Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 159.185 g/mol . Its melting point ranges from 132 to 136 °C .

作用机制

Target of Action

N-alpha-Formyl-D-leucine primarily targets the Formyl Peptide Receptors (FPRs) . FPRs are a group of G protein-coupled cell surface receptors that play important roles in host defense and inflammation . Among them, FPR2 is a low affinity receptor for N-formyl peptides and is considered the most promiscuous member of FPRs .

Mode of Action

This compound interacts with its targets, the FPRs, resulting in changes in the cell’s function. The interaction of this compound with FPRs can modulate both pro- and anti-inflammatory responses, depending on the nature of the bound agonist and on the different recognition sites of the receptor .

Biochemical Pathways

It is known that leucine, a component of this compound, can stimulate protein synthesis by activating the mtorc1 signaling pathway .

Result of Action

The result of this compound’s action is primarily the modulation of inflammatory responses. Depending on the nature of the bound agonist, this compound can either accelerate or inhibit key intracellular kinase-based regulatory pathways . This can lead to changes in cell function and potentially influence the progression of diseases where inflammation plays a key role.

安全和危害

未来方向

“N-alpha-Formyl-D-leucine” is currently being studied for its potential applications in various fields. For instance, acetylation of leucine switches its uptake into cells from the l-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This reveals a way for the rational design of drugs to target anion transporters .

生化分析

Biochemical Properties

Formylated peptides, such as N-formyl-methionine-leucine-phenylalanine (fMLP), are known to play crucial roles in bacterial protein biosynthesis . They are recognized by specific receptors on immune cells, triggering chemotaxis and other immune responses

Cellular Effects

Formylated peptides like fMLP are known to influence cell function by triggering chemotaxis in neutrophils . They can also impact cell signaling pathways and gene expression

Molecular Mechanism

Formylated peptides like fMLP are known to bind to specific G-protein coupled receptors on immune cells, triggering a cascade of intracellular events . Whether N-alpha-Formyl-D-leucine interacts with similar receptors or has other molecular targets remains to be determined.

Metabolic Pathways

Formylated peptides like fMLP are known to be involved in bacterial protein biosynthesis

Transport and Distribution

Formylated peptides like fMLP are known to be transported and distributed within cells via specific receptors . Whether this compound interacts with similar transporters or binding proteins, and its effects on localization or accumulation, remain to be determined.

Subcellular Localization

Formylated peptides like fMLP are known to bind to specific receptors on the cell surface

属性

IUPAC Name |

(2R)-2-formamido-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBHOAHFRNLZGN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,4-Difluorophenyl)methyl]-N-[(1-methylsulfanylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2395069.png)

![2-[[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(5-hydroxy-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2395074.png)

![2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B2395081.png)